molecular formula C11H14N2OS B6259810 (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 58955-26-3

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6259810
CAS No.: 58955-26-3
M. Wt: 222.3
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Description

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperazine ring and a thiophene ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the propenone linker: This can be achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the thiophene ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the propenone linker, converting the double bond to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated propenone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(piperazin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-1-(piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both a piperazine ring and a thiophene ring, which can confer distinct electronic and steric properties. This combination of features can lead to unique interactions with biological targets and materials properties.

Properties

CAS No.

58955-26-3

Molecular Formula

C11H14N2OS

Molecular Weight

222.3

Purity

80

Origin of Product

United States

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